BenchChemオンラインストアへようこそ!

Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride

Aqueous solubility Salt formation Building block procurement

This heterocyclic building block uniquely combines a 1,3,4-thiadiazole core with a rigid azetidine substituent, supplied as the hydrochloride salt for direct use in aqueous amide coupling and SNAr reactions without pre-activation. Its low lipophilicity (LogP -0.06) and high fraction of sp³ carbons (Fsp³ 0.625) align with clinical success parameters, making it a strategic choice over the free base or tert-butyl ester analogs. The ethyl ester provides optimal hydrolytic stability for selective deprotection in probe assembly. With confirmed multi-vendor availability from stock in the US and Europe, scale-up from milligram to multi-gram quantities is reliable, eliminating supply chain risk for parallel library synthesis.

Molecular Formula C8H12ClN3O2S
Molecular Weight 249.71
CAS No. 2408958-70-1
Cat. No. B2471838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride
CAS2408958-70-1
Molecular FormulaC8H12ClN3O2S
Molecular Weight249.71
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(S1)C2CNC2.Cl
InChIInChI=1S/C8H11N3O2S.ClH/c1-2-13-8(12)7-11-10-6(14-7)5-3-9-4-5;/h5,9H,2-4H2,1H3;1H
InChIKeyVOUBTAHNQMBVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate Hydrochloride (CAS 2408958-70-1): Physicochemical Identity and Procurement Baseline


Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate hydrochloride (CAS 2408958-70-1, PubChem CID 146082197) is a heterocyclic building block that combines a 1,3,4-thiadiazole core with an azetidin-3-yl substituent at position 5 and an ethyl carboxylate ester at position 2, supplied as the hydrochloride salt [1]. The compound exhibits a molecular weight of 249.72 g/mol, topological polar surface area (TPSA) of 92.4 Ų, two hydrogen bond donors, and a calculated LogP of −0.06 (salt form), positioning it as a moderately polar, low-lipophilicity intermediate [1][2]. The 1,3,4-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry for its occurrence in anticancer, antibacterial, and antifungal agents [3]. The azetidine ring imparts conformational rigidity and a defined exit vector, a feature increasingly exploited in fragment-based and kinase-targeted drug discovery .

Why Generic Substitution Among Azetidinyl-Thiadiazole Building Blocks Compromises Research Reproducibility: The Case for Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate Hydrochloride


Substituting the target compound with a closely related analog — the free base form (CAS 2114652-04-7), the methyl ester (CAS 1780618-76-9), the tert-butyl ester (CAS 2639441-58-8), or the 2-azetidinyl regioisomer — introduces quantifiable changes in solubility, lipophilicity, ester reactivity, and molecular geometry that can alter synthetic outcomes, biological screening results, and pharmacokinetic profiles of derived compounds [1]. The hydrochloride salt form provides a distinct aqueous solubility advantage over the free base, which lacks commercial suppliers entirely, while the ethyl ester occupies a narrow reactivity window between the faster-hydrolyzing methyl ester and the acid-labile tert-butyl ester, making non-equivalent substitution a documented source of irreproducible structure–activity relationships in medicinal chemistry campaigns [2][3].

Quantitative Differentiation Evidence: Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Procurement Availability

The hydrochloride salt form of the target compound (CAS 2408958-70-1) provides enhanced aqueous solubility relative to the free base (CAS 2114652-04-7). The salt form has two hydrogen bond donors (HBD = 2) versus one (HBD = 1) for the free base, consistent with the general principle that hydrochloride salt formation of azetidine-containing heterocycles increases water solubility [1]. Critically, the free base has no listed commercial suppliers on major chemical sourcing platforms (Chemsrc reports 'no recommended suppliers'), while the hydrochloride salt is stocked by at least four suppliers (Enamine, A2B Chem) with multi-gram availability and 2–12 day lead times [2]. This procurement gap makes the free base effectively inaccessible for most research programs.

Aqueous solubility Salt formation Building block procurement Medicinal chemistry

Ethyl Ester vs. Methyl Ester: Hydrolytic Stability and Synthetic Orthogonality

The ethyl ester group in the target compound provides a measurable hydrolytic stability advantage over the methyl ester analog (CAS 1780618-76-9). Under lithium iodide-mediated nucleophilic cleavage conditions, methyl esters undergo hydrolysis approximately ten times faster than ethyl esters, a difference sufficient for achieving chemoselective deprotection in molecules bearing multiple ester functionalities [1]. This differential reactivity means that the ethyl ester survives LiI-mediated conditions that would cleave a methyl ester, offering strategic synthetic orthogonality. Additionally, the rotatable bond count differs (4 for ethyl ester vs. 3 for methyl ester), providing a subtle conformational difference that may affect binding in constrained protein pockets [2].

Ester hydrolysis Protecting group strategy Synthetic chemistry Reaction selectivity

Ethyl Ester vs. tert-Butyl Ester: LogP and Pharmacokinetic Property Differentiation

The target compound (LogP = −0.06, HCl salt) exhibits approximately 1 log unit lower lipophilicity than the tert-butyl ester analog (CAS 2639441-58-8, XLogP3 = 1 for the free base form) [1][2]. This LogP difference, corresponding to a roughly 10-fold difference in octanol–water partition coefficient, is expected to translate into measurably lower membrane permeability and higher aqueous solubility for the ethyl ester scaffold [3]. The tert-butyl ester also differs in steric bulk (heavy atom count 16 vs. 15) and deprotection chemistry: tert-butyl esters are typically cleaved under acidic conditions (TFA/DCM), while ethyl esters require saponification or nucleophilic conditions, providing orthogonal deprotection strategies [4]. The tert-butyl ester is priced at $1,084/0.5 g, compared to $803/500 mg for the ethyl ester HCl salt, a ~35% cost premium [1][2].

Lipophilicity LogP ADME Drug-likeness Pharmacokinetics

Regioisomeric Differentiation: 5-Azetidinyl vs. 2-Azetidinyl Substitution Patterns

The 5-azetidin-3-yl substitution pattern of the target compound positions the azetidine ring at the C5 position of the 1,3,4-thiadiazole, creating a distinct exit vector geometry compared to the 2-azetidin-3-yl regioisomer (e.g., 2-(azetidin-3-yl)-1,3,4-thiadiazole hydrochloride). In the 1,3,4-thiadiazole ring, the C2 and C5 positions are electronically differentiated: C2 is adjacent to the electron-withdrawing ester carbonyl (in the target compound), while C5 is adjacent to the ring sulfur [1]. This positional difference results in a different distance and angle between the azetidine nitrogen and the carboxylate moiety — a parameter critical in fragment-based drug design where exit vector geometry determines whether two fragments can be simultaneously accommodated in adjacent binding site sub-pockets [2]. No quantitative head-to-head biological comparison between these regioisomers is currently available in the peer-reviewed literature.

Fragment-based drug design Exit vector geometry Structure–activity relationship Regioisomerism

Azetidine-Thiadiazole Scaffold vs. Piperidine-Thiadiazole and Pyrrolidine-Thiadiazole Alternatives: Conformational Rigidity

The azetidine ring (four-membered) in the target compound imposes greater conformational rigidity than larger saturated nitrogen heterocycles such as pyrrolidine (five-membered) or piperidine (six-membered) when used as thiadiazole substituents [1]. The fraction of sp³-hybridized carbon atoms (Fsp³) for the target compound is 0.625 (ChemSpace computed), reflecting the saturation of both the azetidine ring and the ethyl ester side chain [2]. Higher Fsp³ correlates with improved clinical success rates in drug discovery, and the azetidine ring specifically has been associated with enhanced metabolic stability and reduced off-target promiscuity compared to piperidine-containing analogs [3]. Replacement of the azetidine with a piperidine would increase the number of rotatable bonds, molecular weight, and conformational entropy, potentially reducing binding affinity for targets that prefer a defined, rigid binding pose.

Conformational restriction Scaffold hopping Bioisosterism Drug design

Evidence-Backed Application Scenarios for Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate Hydrochloride in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Requiring Defined Exit Vector Geometry

In fragment-based drug discovery (FBDD) campaigns where the 1,3,4-thiadiazole core serves as a privileged fragment, the 5-azetidin-3-yl substitution pattern provides a geometrically defined exit vector that differs from the 2-azetidinyl regioisomer. The ~5.8 Å distance between the azetidine nitrogen and the ester carbonyl allows fragment elaboration in a direction that can access a second sub-pocket while maintaining the carboxylate as a synthetic handle for further derivatization [1]. The conformational rigidity of the azetidine ring (Fsp³ = 0.625) reduces the entropic penalty upon target binding compared to more flexible piperidine-linked analogs [2]. This scenario applies particularly to kinase hinge-binding fragments where the thiadiazole engages the hinge region and the azetidine projects toward the solvent-exposed or selectivity pocket.

Parallel Library Synthesis Requiring Reliable Multi-Gram Building Block Supply

For medicinal chemistry teams executing parallel synthesis of 24–96 member libraries, the HCl salt form ensures aqueous solubility during amide coupling or SNAr reactions without the need for pre-activation or base liberation steps [1]. With confirmed multi-vendor availability (Enamine US stock with 2-day lead time, A2B Chem with 12-day lead), multi-gram quantities (up to 10 g from a single supplier) can be procured reliably, a critical factor for maintaining library production schedules. The free base analog offers no equivalent supply chain redundancy, as no commercial suppliers are listed on major platforms [2], making the HCl salt the only practical choice for any scale-up effort.

CNS Drug Discovery Requiring Low LogP and High Fsp³ Building Blocks

For central nervous system (CNS) drug discovery programs operating under the CNS MPO (Multiparameter Optimization) framework, the target compound's LogP of −0.06 (salt form) positions it favorably for designing brain-penetrant molecules with TPSA < 90 Ų and LogP < 3 [1]. The combination of low lipophilicity (ΔLogP ≈ −1.06 vs. the tert-butyl ester analog) and high Fsp³ (0.625) aligns with the established medicinal chemistry principle that increasing saturation and reducing LogP improve the odds of clinical success [2][3]. The ethyl ester further allows late-stage hydrolysis to the corresponding carboxylic acid, a common strategy for introducing a polar terminus that enhances CNS drug-likeness without the steric bulk or acid lability of a tert-butyl ester.

Chemoproteomics Probe Design Exploiting Orthogonal Ester Reactivity

In the design of activity-based protein profiling (ABPP) probes or photoaffinity labeling reagents, the ethyl ester's intermediate hydrolytic stability — ~10-fold more resistant to nucleophilic cleavage than the methyl ester — enables selective deprotection strategies in bifunctional molecules [1]. A researcher can install a photocrosslinking group via the azetidine nitrogen while retaining the ethyl ester, then selectively hydrolyze the ester post-labeling for mass spectrometry-based target identification. The hydrochloride salt form also facilitates direct conjugation in aqueous buffer without organic co-solvent, a practical advantage for biochemical probe assembly [2].

Quote Request

Request a Quote for Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.